5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran
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Overview
Description
5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications
Antitumor Activity
Nitro and amino substitutions on benzofuran derivatives have shown significant potential in cancer research. Specifically, the nitro substitution in benzofuran analogues has been associated with enhanced topoisomerase-I targeting activity and pronounced antitumor effects. Studies have demonstrated that certain nitro-substituted benzofuran compounds exhibit greater cytotoxicity and topoisomerase-I inhibition than camptothecin, a well-known anticancer drug. This highlights the promise of nitro-substituted benzofurans, including compounds similar to 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, in developing new anticancer therapies (Singh et al., 2003).
Antimicrobial and Antifungal Properties
Derivatives of benzofurans, including those with nitro substitutions, have been explored for their antimicrobial and antifungal activities. Research on mangrove endophytic fungi has led to the isolation of new compounds with moderate antimicrobial and antitumor activities. These findings suggest that nitro-substituted benzofurans could serve as a basis for developing new antimicrobial agents (Xia et al., 2011).
Anti-inflammatory and Antituberculosis Potential
A series of sulfur cross-linked oxadiazole-nitro(furan/thiophene) derivatives have demonstrated dual inhibitors of inflammation and multidrug-resistant tuberculosis. The nitrofuran groups, similar to those in 5-methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran, play a significant role in inhibiting the site of enzymes related to inflammation and tuberculosis. This dual inhibitory action, combined with low toxicity to human cells, underscores the therapeutic potential of nitro-substituted benzofurans in treating inflammatory conditions and tuberculosis (Turukarabettu et al., 2019).
Antioxidant Activities
The synthesis and characterization of novel (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown promising antioxidant properties. These compounds, through various synthetic pathways, have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role (Rashmi et al., 2014).
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds . Therefore, the future research direction could be focused on further exploring the therapeutic potential of 5-Methoxy-2-methyl-6-nitro-2,3-dihydrobenzofuran and its derivatives.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPRRGOEDINQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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